molecular formula C12H14N4O2 B3946423 isopropyl (5-phenyl-2H-tetrazol-2-yl)acetate

isopropyl (5-phenyl-2H-tetrazol-2-yl)acetate

Cat. No. B3946423
M. Wt: 246.27 g/mol
InChI Key: MHPLVIDDEXFYHV-UHFFFAOYSA-N
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Description

Isopropyl (5-phenyl-2H-tetrazol-2-yl)acetate is a chemical compound with the molecular formula C12H14N4O2. It has an average mass of 246.265 Da and a monoisotopic mass of 246.111679 Da .

Scientific Research Applications

Crystal Structure and Synthesis

  • The study of similar compounds like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate helps in understanding the crystal structures of tetrazole derivatives. These structures are important in the development of pharmaceuticals and other chemical applications (Lee, Ryu & Lee, 2017).

Antimicrobial Activity

  • Research has shown that certain tetrazole derivatives exhibit promising antimicrobial activity. This includes the study of compounds like N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) Acetohydrazide, which may inform the development of new antimicrobial agents (Mohite & Bhaskar, 2010).

Superoxide Scavenging and Antiinflammatory Agents

  • Tetrazole derivatives have been synthesized and tested for superoxide scavenging activity and potential antiinflammatory properties. This indicates their potential utility in developing treatments for inflammation and oxidative stress-related conditions (Maxwell, Wasdahl, Wolfson & Stenberg, 1984).

Synthesis Methodologies

  • Advanced synthesis methods, like ultrasound irradiation, have been used to synthesize tetrazole derivatives. These methods offer advantages like higher yield and environmental friendliness, which are crucial for sustainable chemical production (Tiwari, Parvez & Meshram, 2011).

Molecular Docking and Biological Evaluation

  • Tetrazole derivatives have been used in molecular docking studies, which are critical in drug discovery. The assessment of their biological activities, such as antibacterial properties, further underscores their potential in pharmaceutical applications (Dhevaraj, Gopalakrishnan & Pazhamalai, 2019).

Catalysis in Chemical Reactions

  • Tetrazole derivatives play a role in catalyzing various chemical reactions, demonstrating their utility in organic synthesis and industrial chemistry (Yang, 2016).

Corrosion Inhibition

  • Some tetrazole derivatives have been studied for their role as corrosion inhibitors, especially for metals like copper. This highlights their potential application in material science and engineering (Zucchi, Trabanelli & Fonsati, 1996).

Antifungal Activity

Antioxidant and Antidiabetic Activity

  • Research has indicated that certain tetrazole derivatives possess antioxidant and antidiabetic properties, making them candidates for treatment in oxidative stress and diabetes-related conditions (Kaushik, Kumar & Kumar, 2016).

properties

IUPAC Name

propan-2-yl 2-(5-phenyltetrazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-9(2)18-11(17)8-16-14-12(13-15-16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPLVIDDEXFYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1N=C(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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